Methyl 2,3-dibenzyl-5-bromobenzoate
Description
Properties
CAS No. |
182676-91-1 |
|---|---|
Molecular Formula |
C22H19BrO4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI Key |
WLDVSKMISPGCPN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonyms |
5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Synthesis of Methyl 2,3-Dibenzylbenzoate :
-
Starting with methyl benzoate, benzyl groups are introduced at positions 2 and 3 via a palladium-catalyzed Kumada coupling. Methyl 2,3-dibromobenzoate reacts with benzyl magnesium bromide (2.2 equiv) in tetrahydrofuran (THF) under inert conditions, using Pd(dba)₂ (5 mol%) and PPh₃ (10 mol%) at 80°C for 24 hours.
-
Yield : ~75% after column purification (hexane/ethyl acetate = 10:1).
-
-
Bromination at Position 5 :
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temp. | 0°C → rt |
| Brominating Agent | Br₂/FeBr₃ |
| Purification | Silica gel chromatography |
Esterification of 2,3-Dibenzyl-5-Bromobenzoic Acid
This two-step approach begins with bromination followed by esterification, ensuring high regioselectivity.
Procedure:
-
Synthesis of 2,3-Dibenzyl-5-Bromobenzoic Acid :
-
Methyl Ester Formation :
Key Data:
| Parameter | Value |
|---|---|
| Bromination Agent | NBS |
| Esterification | SOCl₂/MeOH |
| Purity (HPLC) | >98% |
Sequential Benzylation and Bromination
This modular method allows for late-stage bromination, minimizing side reactions.
Procedure:
-
Methyl 5-Bromo-2,3-dihydroxybenzoate Synthesis :
-
Benzylation of Hydroxyl Groups :
Key Data:
One-Pot Coupling and Bromination
A streamlined approach combining Suzuki-Miyaura coupling and bromination.
Procedure:
-
Methyl 2,3-Dibromobenzoate Preparation :
-
Suzuki Coupling with Benzyl Boronic Acid :
-
Bromination at Position 5 :
-
The coupled product undergoes bromination as described in Method 1.
-
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | High regioselectivity | Requires pre-functionalization | 68–72% |
| Esterification | Simple purification | Acid handling required | 82–89% |
| Sequential Steps | Modular design | Multi-step, lower yield | 65% |
| One-Pot Coupling | Streamlined process | Expensive catalysts | 70% |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibenzyl-5-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Hydrogenated compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dibenzyl-5-bromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibenzyl-5-bromobenzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This can lead to the formation of new compounds with different biological activities. The pathways involved in these reactions include the activation of electrophilic centers and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the methyl ester family, sharing core reactivity (e.g., ester hydrolysis, electrophilic substitution) with other derivatives. Key structural analogs include:


Key Differences :
- Substituent Effects : The bromine atom in the target compound enhances electrophilic substitution resistance compared to methyl salicylate’s hydroxyl group, which activates the ring .
- Steric Hindrance : The dual benzyl groups create significant steric bulk, reducing reactivity in nucleophilic acyl substitution compared to less hindered esters like methyl salicylate.
Physical and Chemical Properties
Data from general methyl ester studies (Table 3 in ) highlight trends applicable to the target compound:
Notable Findings:
- The bromine atom increases molecular weight and density, likely elevating boiling points compared to non-halogenated analogs .
- Steric shielding from benzyl groups may delay ester hydrolysis, contrasting with methyl salicylate’s rapid degradation under acidic conditions .
Q & A
Q. Optimization Strategies :
- Temperature Control : Elevated temperatures (80–100°C) enhance benzylation kinetics but may require inert atmospheres to prevent oxidation.
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts can improve regioselectivity.
- Solvent Selection : DMF or THF balances solubility and reactivity for benzylation steps.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
Key techniques include:
- ¹H/¹³C NMR :
- Aromatic protons (δ 6.5–8.0 ppm) and benzyl methylene groups (δ 4.5–5.5 ppm).
- Carbonyl (C=O) signal at ~δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 393.03 for C₂₂H₁₉BrO₂⁺).
Validation : Compare spectral data with structurally analogous compounds (e.g., methyl benzoate derivatives in and ).
Advanced: How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in the benzylation of 5-bromobenzoate derivatives?
Answer:
- DFT Calculations : Model transition states to identify kinetic vs. thermodynamic control. For example, benzylation at the 2- and 3-positions may be favored due to steric and electronic effects.
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites on the aromatic ring. The bromine substituent’s electron-withdrawing effect directs benzylation to ortho/meta positions .
- Validation : Correlate computational results with experimental outcomes (e.g., X-ray crystallography using SHELX for structural confirmation) .
Advanced: What strategies mitigate competing side reactions during the benzylation of 5-bromobenzoate esters?
Answer:
Common side reactions include over-benzylation or halogen displacement. Mitigation approaches:
- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups).
- Stepwise Benzylation : Introduce one benzyl group at a time, monitoring via TLC.
- Low-Temperature Quenching : Halt reactions at partial conversion to isolate intermediates.
- Solvent Polarity : Use DMSO or DMF to stabilize intermediates and reduce nucleophilic byproducts .
Advanced: How do researchers resolve contradictions in reported reaction yields for similar brominated benzoate derivatives?
Answer:
- Reproducibility Checks : Replicate experiments with strict control of variables (e.g., solvent purity, moisture levels).
- Data Triangulation : Cross-validate yields using HPLC, NMR integration, and mass balance calculations .
- Meta-Analysis : Compare synthetic protocols for overlooked parameters (e.g., catalyst aging, inert atmosphere quality).
Basic: What are the best practices for purifying this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient). Monitor fractions by TLC (Rf ~0.3–0.5).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as seen in Kanto Reagents’ protocols for brominated aromatics .
Advanced: How does steric hindrance from the 2,3-dibenzyl groups influence the compound’s reactivity in further functionalization?
Answer:
- Steric Effects : Bulky benzyl groups reduce accessibility to the aromatic ring, slowing electrophilic substitution.
- Directing Effects : Bromine’s meta-directing nature may shift reactivity to less hindered positions.
- Experimental Design : Use bulky directing groups (e.g., -SO₃H) or microwave-assisted synthesis to overcome kinetic barriers .
Advanced: What crystallographic techniques are suitable for resolving the molecular structure of this compound?
Answer:
- Single-Crystal X-Ray Diffraction : Use SHELX for structure solution and refinement. Key parameters:
- Validation : Compare with Cambridge Structural Database entries for similar esters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


